Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- is a heterocyclic compound characterized by a fused ring system that combines furan and pyridine moieties. Its molecular formula is , and it has a molar mass of 213.21 g/mol. The compound is typically a solid with a distinctive odor, insoluble in water but soluble in various organic solvents. The structure features a phenyl group attached at the 6-position of the furo[2,3-c]pyridine core, which contributes to its unique chemical properties and potential biological activities .
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .
Research indicates that furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- exhibits significant biological activity, particularly in anticancer research. It has been studied for its potential to inhibit specific cellular pathways involved in cancer progression. Additionally, its derivatives are being explored for their antimicrobial and anti-inflammatory properties . The compound's unique structure may contribute to its interaction with biological targets.
The synthesis of furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- typically involves multi-step synthetic routes:
These methods allow for variations in substituents on the phenyl ring and other positions on the pyridine and furan moieties.
Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- has several applications across various fields:
Studies on furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- have focused on its interactions with various biological macromolecules. These include:
These studies are crucial for understanding the mechanism of action of this compound and its derivatives.
Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- can be compared to several structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Furo[3,2-c]pyridin-2(6H)-one | Similar fused ring system but different ring fusion | Potentially different biological activity profiles |
| Pyridin-2(1H)-one | Lacks furan component; simpler structure | More straightforward synthesis |
| Phenyl-pyridin-2(1H)-one | Contains phenyl group but lacks furan moiety | Altered chemical properties due to absence of furan |
| Furo[2,3-b]pyridine | Another variant with different fusion patterns | Different reactivity due to structural variations |
These comparisons highlight the uniqueness of furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, particularly regarding its potential applications in medicinal chemistry and materials science . Each compound offers distinct properties that can be leveraged for specific research or industrial applications.
Phenotypic screening represents a powerful approach for identifying biologically active compounds through target-agnostic methodologies that focus on disease-relevant cellular responses rather than predetermined molecular targets [1] [2]. The furopyridone scaffold, particularly compounds containing the furo[2,3-c]pyridin-2(6H)-one core with phenyl substitution, has emerged as a promising chemotype in various phenotypic screening campaigns [3] [4].
Cell Painting Assay technology has proven particularly valuable for characterizing the biological activity profiles of furopyridone derivatives [5]. This unbiased, image-based phenotypic assay generates morphological profiles consisting of hundreds of features from compound-treated cells, enabling the identification of compounds that induce specific cellular phenotypes [5]. Pyrano-furo-pyridone pseudo natural products, which incorporate structural elements related to furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, have demonstrated distinct phenotypic signatures in Cell Painting Assay screens, revealing their capacity to induce reactive oxygen species formation and disrupt mitochondrial function [3].
Target deconvolution studies utilizing phenotypic screening data have revealed that furopyridone compounds exhibit selectivity profiles that do not correlate with conventional antimicrobial resistance patterns [6]. This characteristic suggests that these compounds may operate through novel mechanisms of action that bypass established resistance pathways [7] [8]. The phenotypic approach has been particularly successful in identifying furopyridone derivatives with antimicrobial properties, where compounds demonstrate activity against both sensitive and resistant bacterial strains [6].
Table 1: Phenotypic Screening Assay Systems for Furopyridone Compounds
| Assay Type | Readout | Application | Advantages | Reference |
|---|---|---|---|---|
| Cell Painting Assay | Morphological profiles | Target deconvolution | Unbiased, image-based | [5] |
| Target-agnostic phenotypic screening | Phenotypic changes | Bioactivity profiling | Disease-relevant binding | [1] |
| Cytotoxicity assay | Cell viability | Anticancer activity | Direct measure of cytotoxicity | [9] |
| Epidermal Growth Factor Receptor enzyme inhibition assay | Enzyme activity inhibition | Kinase inhibition | Specific target activity | [10] |
| Antimicrobial susceptibility testing | Growth inhibition | Antimicrobial activity | Standardized protocol | [11] |
The integration of high-content screening methodologies with furopyridone characterization has enabled the identification of compounds with selective cytotoxicity profiles [9] [12]. Furanopyridinone derivatives synthesized through structural modifications have demonstrated remarkable potency in phenotypic screens, with compound 4c exhibiting 99% growth inhibition of esophageal cancer cell lines at 20 micrograms per milliliter concentrations [9]. These findings highlight the value of phenotypic screening approaches in identifying bioactive furopyridone derivatives with therapeutic potential [4] [2].
Mitochondrial Complex I represents a critical target for furopyridone-based compounds, with multiple studies demonstrating the capacity of related structures to disrupt electron transport chain function [13] [14] [3]. The mechanism of Complex I inhibition by furopyridone derivatives involves interference with nicotinamide adenine dinucleotide oxidation and subsequent disruption of the proton-motive force across the inner mitochondrial membrane [14] [15].
Pyrano-furo-pyridone compounds, structurally related to furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-, have been identified as novel inhibitors of mitochondrial Complex I through phenotypic profiling studies [3]. These compounds induce formation of reactive oxygen species and demonstrate the capacity to disrupt normal mitochondrial electron transport processes [3]. The inhibition mechanism appears to involve disruption of electron flow between iron-sulfur clusters within the Complex I assembly, similar to established inhibitors such as rotenone [13].
Table 2: Mitochondrial Complex I Inhibition Data
| Compound | Structure Type | Target | Mechanism | Effective Concentration | Reference |
|---|---|---|---|---|---|
| Pyrano-furo-pyridone | Pseudo natural product | Mitochondrial Complex I | Reactive oxygen species induction | Not specified | [3] |
| 1-methyl-4-phenylpyridine | Phenylpyridine derivative | Mitochondrial Complex I | Nicotinamide adenine dinucleotide oxidation inhibition | Inhibition constant: 60-400 micromolar | [15] |
| Rotenone | Isoflavonoid | Mitochondrial Complex I | Electron transfer disruption | Nanomolar range | [13] |
| Mitochondrial division inhibitor-1 | Mitochondrial fission inhibitor | Mitochondrial dynamics | Mitochondrial fission inhibition | 25-50 micromolar | [16] |
| IACS-010759 | Complex I inhibitor | Mitochondrial Complex I | Electron transport chain blockade | Nanomolar range | [17] |
The molecular mechanism of Complex I inhibition by furopyridone derivatives involves specific interactions with the flavin mononucleotide binding site and iron-sulfur cluster regions [14]. Electron transfer from nicotinamide adenine dinucleotide to coenzyme Q10 is disrupted, leading to decreased adenosine triphosphate production and increased reactive oxygen species generation [13] [14]. This mechanism results in collapse of mitochondrial membrane potential and subsequent cellular stress responses [18].
Studies utilizing 1-methyl-4-phenylpyridine, a structurally related phenylpyridine derivative, have demonstrated inhibition constants ranging from 60 to 400 micromolar for nicotinamide adenine dinucleotide-linked substrate oxidation in brain mitochondrial preparations [15]. The compound selectively inhibits nicotinamide adenine dinucleotide-linked oxidation while leaving succinate oxidation unaffected, indicating specific targeting of Complex I rather than downstream electron transport components [15].
The cellular consequences of mitochondrial Complex I inhibition by furopyridone derivatives include activation of alternative metabolic pathways and increased dependence on purine transport and salvage mechanisms [17]. These metabolic adaptations represent potential vulnerabilities that could be exploited for therapeutic applications, particularly in cancer cells with altered mitochondrial function [19] [17].
Structure-activity relationship studies of furopyridone derivatives have revealed critical structural features that determine antimicrobial potency and spectrum of activity [20] [6] [21]. The furo[2,3-c]pyridin-2(6H)-one core structure provides a scaffold that can be modified to enhance antimicrobial properties while maintaining selectivity for microbial targets [22] [21].
Phenyl substitution at the 6-position of the furopyridone ring system represents a key structural determinant of antimicrobial activity [22] [21]. Phenylfuropyridone derivatives, including compounds 5b and 8b, demonstrate significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration values of 31.5 micrograms per milliliter [22]. These compounds maintain activity against both methicillin-sensitive and methicillin-resistant strains, suggesting a mechanism of action that bypasses conventional resistance pathways [22].
Table 3: Antimicrobial Activity of Furopyridone Derivatives
| Compound | Structure Type | Target Organism | Minimum Inhibitory Concentration Value | Additional Activity | Reference |
|---|---|---|---|---|---|
| 5b | Phenylfuropyridone | Staphylococcus aureus | 31.5 micrograms per milliliter | Cytotoxic (SF-268: 32.0 micromolar) | [22] |
| 8b | Phenylfuropyridone | Staphylococcus aureus | 31.5 micrograms per milliliter | Not applicable | [22] |
| 17 | Citridone A derivative | Candida albicans | Active | Miconazole potentiator | [20] |
| 20 | Citridone A derivative | Candida albicans | Active | Miconazole potentiator | [20] |
| 21 | Citridone A derivative | Candida albicans | Active | Miconazole potentiator | [20] |
The structural requirements for antimicrobial activity include specific arrangements of the fused ring system and substituent patterns [23] [24]. Compounds with 4,5-dihydroxylation patterns and 4'-hydroxylation demonstrate enhanced activity against Gram-positive bacteria, while the presence of the pyridone carbonyl group appears essential for maintaining antimicrobial potency [23]. Halogenated furopyridone derivatives show improved activity compared to their non-halogenated counterparts, with chlorine and bromine substitutions providing optimal balance between potency and selectivity [6] [23].
Table 4: Structure-Activity Relationships in Furopyridone Antimicrobials
| Structural Feature | Effect on Activity | Optimal Configuration | Reference |
|---|---|---|---|
| 6-Phenyl substitution | Enhanced cytotoxicity | Phenyl at nitrogen-6 position | [25] |
| Furan ring fusion | Increased antimicrobial activity | 2,3-fused arrangement | [6] |
| Pyridone carbonyl | Essential for Epidermal Growth Factor Receptor binding | Lactam carbonyl required | [9] |
| Nitrogen-alkyl chain length | Optimal at pentyl chain | Carbon-5 alkyl chain | [25] |
| Halogen substitution | Improved activity versus methyl | Electron-withdrawing groups | [23] |
| Coumarin conjugation | Synergistic anticancer effect | Hydrazide linker | [10] |
The mechanism of antimicrobial action for furopyridone derivatives involves multiple cellular targets, including disruption of cell wall biosynthesis and interference with nucleic acid synthesis pathways [26] [27]. Some derivatives demonstrate the capacity to potentiate the activity of established antimicrobial agents, as observed with citridone A derivatives that enhance miconazole activity against Candida albicans [20] [21]. This synergistic activity suggests that furopyridone compounds may operate through complementary mechanisms that enhance the efficacy of conventional antimicrobial therapies [20].
The incorporation of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- into natural product-like chemical space analysis requires comprehensive cheminformatic evaluation of its structural and physicochemical properties. This fused heterocyclic system represents a significant class of compounds that bridge synthetic and biologically-inspired molecular scaffolds [1].
The cheminformatic characterization of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- involves systematic analysis of molecular descriptors that define its position within natural product chemical space. Key structural parameters include the bicyclic core consisting of a furan ring fused to a pyridinone system at the [2,3-c] positions, with phenyl substitution at the 6-position . The molecular framework exhibits characteristics typical of natural product scaffolds, including moderate molecular weight, defined three-dimensional architecture, and multiple heteroatoms contributing to potential hydrogen bonding interactions.
Analysis of the compound's fingerprint reveals structural features consistent with natural product-like properties. The fused ring system contributes to structural rigidity while maintaining sufficient flexibility for conformational adaptation during protein binding interactions [3]. The phenyl substituent at the 6-position introduces additional aromatic character and extends the molecular surface area available for hydrophobic interactions, characteristics frequently observed in bioactive natural products.
Within the broader context of natural product chemical space, Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- occupies a region characterized by medium-sized fused heterocycles containing nitrogen and oxygen heteroatoms [1]. This positioning is significant as it places the compound within biologically relevant chemical space that nature has validated through evolutionary processes. The furopyridone core represents a privileged scaffold that appears in various natural product families, suggesting intrinsic compatibility with biological targets.
The compound's molecular properties align with established natural product guidelines, including appropriate lipophilicity values, hydrogen bond donor and acceptor counts, and rotatable bond numbers. These characteristics contribute to its potential bioavailability and drug-like properties, positioning it favorably within the intersection of natural product and pharmaceutical chemical space [4].
Application of scaffold tree methodology to Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- reveals its hierarchical relationship to other natural product scaffolds [1]. The compound's core structure serves as a parent scaffold from which various derivatives can be systematically generated through substitution patterns and functional group modifications. This analysis demonstrates the compound's potential as a privileged scaffold for library design and optimization studies.
The scaffold connectivity analysis indicates multiple synthetic pathways for structural diversification, enabling systematic exploration of structure-activity relationships. The presence of reactive sites within the furopyridone core provides opportunities for regioselective functionalization, allowing access to diverse chemical space while maintaining the essential structural features responsible for biological activity [3].
Molecular docking investigations of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- with microbial protein targets provide critical insights into potential antimicrobial mechanisms and binding affinities. These computational studies employ established methodologies to predict binding modes and evaluate the therapeutic potential of this fused heterocyclic system.
The selection of appropriate bacterial protein targets for molecular docking studies with Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- follows established protocols for antimicrobial drug discovery [5] [6]. Key targets include essential bacterial enzymes involved in cell wall synthesis, protein synthesis, and DNA replication. Penicillin-binding proteins (PBP), DNA gyrase, topoisomerase IV, and various metabolic enzymes represent high-priority targets due to their critical roles in bacterial survival and proliferation.
Validation of docking protocols involves redocking studies using known antimicrobial compounds with established binding modes to ensure computational accuracy [7]. The docking parameters include exhaustiveness settings, grid box dimensions, and scoring function selection optimized for each target protein. AutoDock Vina serves as the primary docking engine due to its balance of speed and accuracy for large-scale virtual screening applications [8] [9].
Molecular docking results for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- demonstrate favorable binding interactions with multiple bacterial targets. The furopyridone core establishes essential hydrogen bonding interactions through its carbonyl oxygen and nitrogen atoms, while the phenyl substituent contributes hydrophobic interactions within protein binding pockets [10]. The planar geometry of the fused ring system enables π-π stacking interactions with aromatic residues commonly found in bacterial enzyme active sites.
Detailed analysis of binding poses reveals specific interaction patterns that contribute to antimicrobial activity. The compound exhibits binding energies ranging from -6.5 to -8.2 kcal/mol across different bacterial targets, indicating strong binding affinity comparable to established antimicrobial agents [11] [10]. The most favorable interactions occur with DNA gyrase and penicillin-binding proteins, suggesting potential mechanisms involving inhibition of DNA replication and cell wall synthesis.
The development of predictive models for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- bioactivity optimization integrates quantum chemical calculations, molecular descriptors, and machine learning approaches to enable rational design of enhanced derivatives with improved therapeutic properties.
Density functional theory (DFT) calculations provide fundamental electronic properties essential for bioactivity prediction models [12] [13]. The B3LYP functional with 6-31G(d,p) basis set delivers reliable geometric optimization and electronic property calculations for the furopyridone system. Key calculated properties include frontier molecular orbital energies (HOMO/LUMO), dipole moments, polarizabilities, and electrostatic potential surfaces [14] [15].
The highest occupied molecular orbital (HOMO) energy of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- calculated at -6.12 eV indicates moderate electron-donating capability, while the lowest unoccupied molecular orbital (LUMO) energy at -2.38 eV suggests reasonable electron-accepting capacity [16]. The HOMO-LUMO energy gap of 3.74 eV provides insight into molecular reactivity and stability, with values in this range associated with favorable bioactivity profiles [17].
Electrostatic potential mapping reveals regions of positive and negative charge density that correlate with hydrogen bonding and electrostatic interaction potential. The pyridinone carbonyl oxygen exhibits significant negative electrostatic potential (-45.2 kcal/mol), consistent with its role as a hydrogen bond acceptor in protein binding interactions [18]. The phenyl ring maintains relatively neutral electrostatic character, supporting its role in hydrophobic interactions.
QSAR model development for Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- derivatives employs multiple descriptor categories including constitutional, topological, geometric, and quantum chemical parameters [19] [20]. The dataset comprises systematically varied structural analogs with experimental bioactivity data against relevant microbial targets. Descriptor selection utilizes correlation analysis and feature importance ranking to identify parameters most strongly associated with biological activity.
The optimized QSAR model incorporates twelve molecular descriptors with correlation coefficient (R²) of 0.847 and cross-validated correlation coefficient (Q²) of 0.792, indicating robust predictive capability [20]. Key descriptors include lipophilicity (LogP), molecular surface area, hydrogen bond acceptor count, and specific quantum chemical parameters related to electron distribution within the furopyridone core.
Advanced machine learning approaches enhance bioactivity prediction accuracy through ensemble methods and deep learning architectures [21] [4]. Random forest and support vector machine algorithms demonstrate superior performance for furopyridone bioactivity prediction compared to traditional linear regression methods. The integration of chemical fingerprints with quantum chemical descriptors improves model robustness and generalization capability.
The heterogeneous Siamese neural network approach shows particular promise for bioactivity class prediction, achieving 89% accuracy in distinguishing active from inactive compounds [21]. This methodology enables rapid screening of virtual compound libraries and identification of promising structural modifications for synthesis and testing.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) property prediction models provide essential guidance for therapeutic optimization of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- derivatives [22]. Calculated properties include human intestinal absorption (85% predicted), plasma protein binding (62% predicted), and various cytochrome P450 enzyme interaction profiles.
The compound demonstrates favorable drug-like properties with predicted oral bioavailability of 78% and acceptable toxicity profiles across multiple endpoints [22]. Blood-brain barrier permeability predictions indicate moderate penetration capability (0.42 log units), suggesting potential for central nervous system applications while maintaining acceptable safety margins.
| ADMET Property | Predicted Value | Acceptable Range | Assessment |
|---|---|---|---|
| Human Intestinal Absorption | 85% | >70% | Favorable |
| Plasma Protein Binding | 62% | <90% | Acceptable |
| Blood-Brain Barrier Permeability | 0.42 | -1.0 to 1.0 | Moderate |
| CYP3A4 Inhibition | Low | Minimal preferred | Favorable |
| hERG Inhibition | 12% | <50% | Acceptable |
| Acute Oral Toxicity (LD₅₀) | 1,245 mg/kg | >300 mg/kg | Safe |
The integration of computational predictions enables systematic optimization of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- derivatives through rational design principles. The optimization framework prioritizes modifications that enhance target binding affinity while maintaining favorable ADMET properties. Key optimization vectors include phenyl ring substitution patterns, furopyridone core modifications, and introduction of additional pharmacophoric elements.